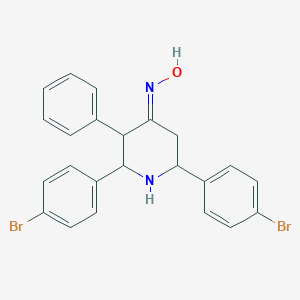

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is a complex organic compound with the molecular formula C23H20Br2N2O and a molecular weight of 500.23 g/mol This compound is characterized by the presence of bromine atoms at the 4th position of the phenyl rings, a phenyl group at the 3rd position, and an oxime group attached to the piperidinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone.

Cyclization: The chalcone undergoes cyclization with piperidine to form the piperidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: It is used in the synthesis of polymers and materials with specific optical and electronic properties.

作用機序

The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

類似化合物との比較

Similar Compounds

2,6-Bis(4-bromophenyl)-4-piperidinone: Lacks the phenyl group at the 3rd position and the oxime group.

2,6-Bis(4-bromophenyl)-3-phenylpyridine: Contains a pyridine ring instead of a piperidinone ring.

生物活性

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS Number: 124069-16-5) is a complex organic compound with significant biological activity. Its molecular formula is C23H20Br2N2O, and it has a molecular weight of approximately 500.23 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and inflammation.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Condensation Reaction : 4-Bromoacetophenone is reacted with benzaldehyde in the presence of a base to form an intermediate chalcone.

- Cyclization : The chalcone undergoes cyclization with piperidine to form the piperidinone ring.

- Oximation : Finally, the piperidinone is converted to its oxime derivative using hydroxylamine hydrochloride in basic conditions.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, pancreatic, and colon cancer cells. The compound induces apoptosis through mechanisms such as:

- Reactive Oxygen Species (ROS) Accumulation : This leads to mitochondrial depolarization and activation of caspase pathways (caspase-3/7), crucial for apoptosis induction .

- Cell Cycle Arrest : The compound has been shown to alter the cell cycle in sensitive cancer cell lines, leading to DNA fragmentation and increased sub-G0/G1 populations indicative of apoptotic processes .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound also exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models, indicating its potential use in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in cancer progression or inflammation.

- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, leading to the accumulation of polyubiquitinated proteins which can trigger apoptotic pathways .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various piperidones, including derivatives similar to this compound, significant cytotoxicity was observed across multiple cancer cell lines at low micromolar concentrations .

- Molecular Docking Studies : Computational studies have suggested that this compound may fit well into active sites of proteins involved in cancer metabolism, supporting its potential as a lead compound for further drug development.

Summary of Findings

特性

IUPAC Name |

(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCXAQPCIZPNDX-SZXQPVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-16-5 |

Source

|

| Record name | 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。